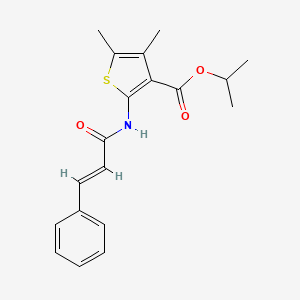
N-(3-chlorophenyl)-N'-(4-fluorobenzyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-N'-(4-fluorobenzyl)thiourea (also known as CTU) is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the family of thiourea derivatives and has been shown to have a wide range of biological activities. In
作用机制
The mechanism of action of CTU involves the inhibition of tubulin polymerization, which is essential for cell division. CTU binds to the colchicine binding site on tubulin, which leads to the disruption of microtubule formation. This disrupts the normal functioning of the cytoskeleton, which is essential for cell division and migration. CTU also induces apoptosis in cancer cells by activating the intrinsic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases.
Biochemical and Physiological Effects:
CTU has been shown to have a wide range of biochemical and physiological effects. It inhibits the growth of cancer cells by disrupting microtubule formation and inducing apoptosis. CTU also protects neurons from oxidative stress and excitotoxicity by activating the Nrf2/ARE pathway. CTU has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
实验室实验的优点和局限性
One of the main advantages of CTU is its wide range of biological activities. It has been shown to have antitumor, neuroprotective, and anti-inflammatory activity. CTU is also relatively easy to synthesize and has a high yield. However, one of the limitations of CTU is its low solubility in water, which can make it difficult to use in certain experiments. CTU also has a relatively short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the study of CTU. One area of interest is the development of CTU analogs with improved solubility and pharmacokinetic properties. Another area of interest is the study of the mechanism of action of CTU in more detail, particularly its interaction with tubulin and other cellular targets. CTU could also be studied in combination with other chemotherapeutic agents to determine its potential synergistic effects. Finally, CTU could be studied in animal models to determine its effectiveness in vivo and its potential as a therapeutic agent for various diseases.
合成方法
The synthesis of CTU involves the reaction between 3-chloroaniline and 4-fluorobenzyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction leads to the formation of CTU as a white solid with a high yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
CTU has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its antitumor activity. CTU has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action involves the inhibition of tubulin polymerization, which is essential for cell division. CTU has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Another area of interest is the potential use of CTU as a neuroprotective agent. CTU has been shown to protect neurons from oxidative stress and excitotoxicity, which are two major causes of neurodegeneration. The mechanism of action involves the activation of the Nrf2/ARE pathway, which is a cellular defense mechanism against oxidative stress.
CTU has also been shown to have anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
属性
IUPAC Name |
1-(3-chlorophenyl)-3-[(4-fluorophenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2S/c15-11-2-1-3-13(8-11)18-14(19)17-9-10-4-6-12(16)7-5-10/h1-8H,9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPZXFXAVGYAOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N'-(4-fluorobenzyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5722365.png)
![1-methyl-N-{[(2-methyl-8-quinolinyl)amino]carbonothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B5722368.png)

![N-[2-(2-methoxyphenyl)ethyl]-4-methylcyclohexanamine](/img/structure/B5722371.png)

![4-[(diaminomethylene)carbonohydrazonoyl]-2-ethoxyphenyl 4-methylbenzoate](/img/structure/B5722392.png)
![2-[(3-chlorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5722396.png)
![ethyl ({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetate](/img/structure/B5722400.png)
![2-allyl-6-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5722408.png)


![4-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5722429.png)
![4-ethyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5722440.png)
